4-Methylumbelliferyl xylobiose
Description
4-Methylumbelliferyl xylobiose is a compound that has been used in research and biochemical enzyme assays . It has a molecular formula of C20H24O11 and a molecular weight of 440.4 . It is a fluorogenic substrate for the assay of xylanase and xylosidase activity .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the reaction of the known ethyl 2,3,4-tri- . This is followed by selective, dibutyltin oxide-mediated chloroacetylation of commercially available MUX . Dechloroacetylation then results in the target with the free OH group at C-4 . Its coupling with the donor, ethyl 1-thioxyloside methyl fluorosulfonate, affords the peracylated MU xylobioside in a good yield . This is then deacylated into the target 4-methylumbelliferyl β-xylobioside .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has been suggested that the hydroxyl groups at the position C-2, C-3, or C-4 have been epimerized and/or replaced by a hydrogen or a fluorine, while the anomeric oxygen was replaced by either a sulfur or a sulfone .
Chemical Reactions Analysis
This compound is a substrate for β-d-xylanase assays . It enables the detection of β-xylanase activity on agar plates . The enzyme is inactive over synthetic substrates (4-nitrophenyl, 4-methylumbelliferyl), cellulose, and aryl-β-glycoside xylo-oligomers of Xyl1, Xyl 2, and Xyl 3 .
Physical And Chemical Properties Analysis
This compound has a melting point of 194-195 °C . Its excitation wavelength is 365 nm (0.15 M glycine buffer, pH 10.2), and its emission wavelength is 445 nm (0.15 M glycine buffer, pH 10.2) . It is soluble in methanol (50 mg/ml) with heating .
Future Directions
Research on 4-Methylumbelliferyl xylobiose is ongoing. For example, studies have shown that xylobiose treatment in Arabidopsis rosette leaf induces plant-triggered immunity (PTI) responses, alters cell wall polysaccharide composition, and influences growth hormone levels . This suggests potential future applications in enhancing the drought tolerance of plants .
properties
IUPAC Name |
7-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O11/c1-8-4-14(22)30-12-5-9(2-3-10(8)12)29-19-18(26)16(24)13(7-28-19)31-20-17(25)15(23)11(21)6-27-20/h2-5,11,13,15-21,23-26H,6-7H2,1H3/t11-,13-,15+,16+,17-,18-,19+,20+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEJNHLLPXDPCN-WZZSYRLHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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